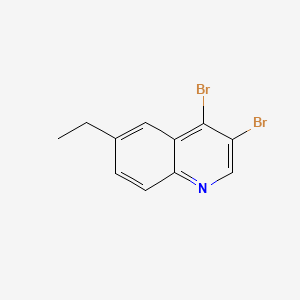

3,4-Dibromo-6-ethylquinoline

描述

属性

CAS 编号 |

1210871-09-2 |

|---|---|

分子式 |

C11H9Br2N |

分子量 |

315.008 |

IUPAC 名称 |

3,4-dibromo-6-ethylquinoline |

InChI |

InChI=1S/C11H9Br2N/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3 |

InChI 键 |

GFJLLXQYUXOUIV-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)Br)Br |

同义词 |

3,4-Dibromo-6-ethylquinoline |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

3,4-Dibromo-6-ethylquinoline has been investigated for its potential biological activities, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, derivatives of quinoline structures have shown promising antiproliferative effects against various cancer types by targeting key enzymes involved in cell cycle regulation.

| Compound | IC50 (μM) | Target |

|---|---|---|

| This compound | 3.39 | EGFR kinase |

| Doxorubicin | 6.18 | Standard |

These findings suggest that modifications to the quinoline structure can enhance biological activity, potentially leading to more effective cancer therapies .

Material Science

The compound is also being explored for its applications in material science, particularly in the synthesis of organic semiconductors.

Organic Electronics

Quinoline derivatives have been utilized as building blocks for organic electronic materials due to their favorable electronic properties. The incorporation of bromine atoms enhances the electronic interactions within the material matrix, improving conductivity and stability.

| Application | Property |

|---|---|

| Organic Photovoltaics | Enhanced charge mobility |

| Organic Light Emitting Diodes (OLEDs) | Improved luminescence efficiency |

Research indicates that compounds like this compound can serve as effective n-type semiconductors in organic photovoltaic devices .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. A typical synthesis pathway includes:

- Bromination of an ethyl-substituted quinoline precursor.

- Characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.

The yield and reaction conditions are crucial for developing this compound for both research and industrial applications .

Case Studies

Several case studies illustrate the diverse applications of this compound:

Case Study 1: Anticancer Research

In a study investigating novel quinoline derivatives, researchers synthesized a series of compounds based on the structure of this compound. The most active derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Organic Electronics

Researchers developed a new class of organic semiconductors incorporating this compound as a core structure. The resulting materials showed enhanced performance in organic light-emitting diodes compared to traditional materials used in the industry .

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties and utility, 3,4-Dibromo-6-ethylquinoline is compared below with 6-bromo-1,2,3,4-tetrahydro-4,4-dimethylquinoline hydrochloride (CAS 135631-91-3), a structurally related compound with distinct features.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Aromaticity vs. Saturation: The fully aromatic quinoline core in this compound supports conjugation-dependent applications (e.g., luminescent materials). In contrast, the tetrahydroquinoline derivative’s saturated ring reduces conjugation but may improve bioavailability in drug design .

Substituent Positioning :

- Bromines at 3,4-positions in the target compound create steric challenges for meta-directing reactions, whereas the 6-bromo substituent in the analog directs electrophilic substitution to the 5- or 7-positions.

Functional Group Impact: The ethyl group in this compound increases hydrophobicity compared to the methyl groups in the tetrahydroquinoline analog, which are smaller and less disruptive to solubility.

Salt Formation: The hydrochloride salt in the analog enhances aqueous solubility, a critical factor for pharmaceutical formulations, whereas the neutral quinoline derivative is better suited for organic-phase reactions.

Research Findings and Limitations

- Synthetic Utility: this compound’s bromine atoms are advantageous for palladium-catalyzed couplings, but steric hindrance from the ethyl group may reduce reaction yields compared to less-substituted bromoquinolines.

- Thermal Stability: The aromatic quinoline core confers higher thermal stability (>200°C) than the partially hydrogenated analog, which may degrade at lower temperatures due to HCl dissociation .

- Biological Activity: While neither compound’s bioactivity is explicitly documented in the provided evidence, the tetrahydroquinoline scaffold is commonly associated with central nervous system (CNS) drug candidates, whereas brominated quinolines are explored as kinase inhibitors or antimicrobial agents.

常见问题

Q. What are the recommended synthetic routes for 3,4-Dibromo-6-ethylquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: A multistep synthesis is typically employed, starting with the bromination of 6-ethylquinoline. For example, selective bromination at the 3- and 4-positions can be achieved using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to minimize over-bromination . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the dibrominated product . Optimization may involve adjusting stoichiometry (e.g., 2.2 equivalents Br₂ per quinoline ring) and monitoring reaction progress via TLC or HPLC to prevent side products like tribrominated derivatives .

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR can confirm substitution patterns. For example, the ethyl group at position 6 appears as a triplet (δ ~1.3 ppm for CH₃) and quartet (δ ~2.7 ppm for CH₂) .

- X-ray crystallography : Resolve crystal structures to verify bromine positions and dihedral angles between substituents (e.g., quinoline ring vs. ethyl group) .

- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (expected [M+H]⁺: ~327.915) .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) with concentrations ranging from 1–100 µM .

- Enzyme inhibition : Test against kinases (e.g., p38α MAP kinase) via fluorescence-based assays, comparing IC₅₀ values to known inhibitors .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess potency and selectivity .

Advanced Research Questions

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The 3,4-dibromo configuration creates steric hindrance, limiting access to the C-3 position in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to selectively functionalize C-4 . Electronic effects from bromine’s electron-withdrawing nature activate the quinoline ring for nucleophilic aromatic substitution at C-6 or C-8 positions, requiring careful control of pH and nucleophile strength (e.g., amination with NaNHR at 60°C) .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA gyrase or kinase ATP-binding pockets. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR models : Develop regression models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with activity .

- DFT calculations : Analyze charge distribution (Mulliken charges) to identify reactive sites for derivatization .

Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?

Methodological Answer:

- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring decomposition via LC-MS. Identify degradation products (e.g., debrominated species) .

- Accelerated stability testing : Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to map instability triggers .

- Metabolite profiling : Use liver microsomes (e.g., human CYP450 isoforms) to identify Phase I/II metabolites and refine bioavailability predictions .

Q. What strategies are effective for resolving crystallographic disorder in this compound derivatives?

Methodological Answer:

- Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<1.0 Å) .

- Occupancy refinement : Assign partial occupancies to disordered bromine atoms using SHELXL or OLEX2 .

- Twinned crystals : Apply twin law matrices (e.g., two-fold rotation) in refinement software to correct for pseudo-merohedral twinning .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity between this compound and its analogs?

Methodological Answer:

- Dose-response validation : Re-test compounds side-by-side under identical assay conditions (e.g., cell line passage number, serum concentration) .

- Off-target profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify selectivity differences caused by bromine’s steric effects .

- Structural analogs : Synthesize and compare de-brominated or ethyl-substituted variants to isolate substituent contributions .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 327.02 g/mol | |

| LogP (Predicted) | 3.8 ± 0.2 (ACD/Labs) | |

| Crystallographic System | Monoclinic, space group P2₁/c | |

| IC₅₀ (p38α MAP kinase) | 0.42 µM (vs. 0.12 µM for SB203580) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。